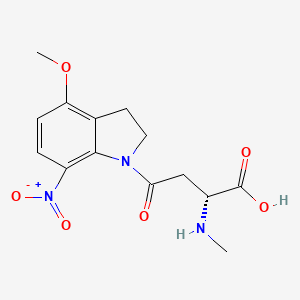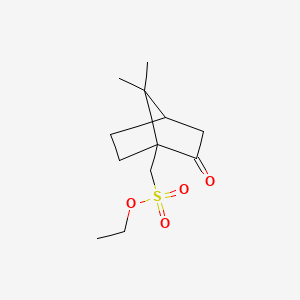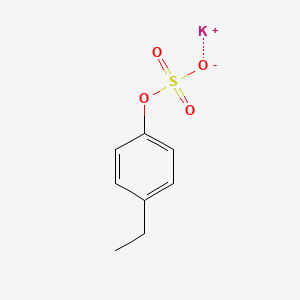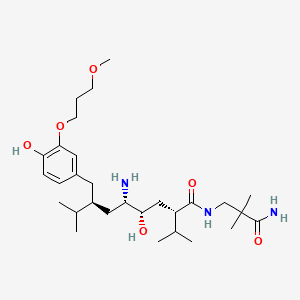
MNI-caged-NMDA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MNI-ケージド-NMDAは、4-メトキシ-7-ニトロインドリニル-ケージドN-メチル-D-アスパラギン酸としても知られており、神経科学研究で使用される化合物です。これは、光分解によりキラル純粋なN-メチル-D-アスパラギン酸を放出するケージド神経伝達物質アナログです。 この化合物は、制御された方法でN-メチル-D-アスパラギン酸受容体の活性化を研究するのに特に役立ちます .
作用機序
MNI-ケージド-N-メチル-D-アスパラギン酸の作用機序には、次の手順が含まれます。
光分解: 光にさらされると、4-メトキシ-7-ニトロインドリニル基が切断され、キラル純粋なN-メチル-D-アスパラギン酸が放出されます。
受容体活性化: 放出されたN-メチル-D-アスパラギン酸は、N-メチル-D-アスパラギン酸受容体に結合して活性化し、イオンチャネル型グルタミン酸受容体の活性化につながります
生化学分析
Biochemical Properties
MNI-caged-NMDA interacts with NMDA receptors, a type of ionotropic glutamate receptor . Upon photolysis, it rapidly and efficiently releases chirally pure NMDA . This interaction is stoichiometric, meaning the release of NMDA is directly proportional to the amount of this compound present .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce long-term potentiation and depression of NMDA receptor-mediated synaptic transmission, which can significantly impact synapse function and information transfer in several brain areas .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NMDA receptors. Upon exposure to light (300-380 nm excitation), this compound undergoes photolysis, releasing NMDA . The released NMDA then binds to NMDA receptors, triggering a series of biochemical reactions that lead to changes in cell function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It exhibits a rapid uncaging rate relative to ionotropic glutamate receptor activation . This allows for precise control of NMDA receptor activation, making this compound a valuable tool for studying the temporal dynamics of NMDA receptor-mediated processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the glutamatergic neurotransmission pathway. Upon photolysis, it releases NMDA, which then participates in the activation of NMDA receptors . This triggers a cascade of intracellular events, including calcium influx and activation of downstream signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily determined by its physicochemical properties and the experimental conditions. As a water-soluble compound , it can be distributed in the aqueous environment of cells and tissues. The specific details of its transport and distribution can vary depending on factors such as cell type and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is largely determined by its interaction with NMDA receptors, which are typically located in the cell membrane . Upon photolysis, the released NMDA binds to these receptors, suggesting that the activity of this compound is primarily localized at the cell membrane where NMDA receptors are present .
準備方法
合成経路と反応条件
MNI-ケージド-N-メチル-D-アスパラギン酸の合成には、N-メチル-D-アスパラギン酸に光感受性のある4-メトキシ-7-ニトロインドリニル基を組み込む必要があります。このプロセスには通常、次の手順が含まれます。
官能基の保護: N-メチル-D-アスパラギン酸のアミノ基とカルボキシル基は、不要な反応を防ぐために保護されます。
ケージング基の導入: 4-メトキシ-7-ニトロインドリニル基は、ニトロ化とメトキシ化を含む一連の反応によって導入されます。
工業生産方法
MNI-ケージド-N-メチル-D-アスパラギン酸の工業生産は、同様の合成経路に従いますが、研究の需要を満たすためにスケールアップされます。 このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理が含まれます .
化学反応の分析
反応の種類
MNI-ケージド-N-メチル-D-アスパラギン酸は、次のものを含むいくつかの種類の化学反応を起こします。
光分解: 主な反応は光分解であり、化合物が光にさらされ、N-メチル-D-アスパラギン酸が放出されます。
一般的な試薬と条件
光分解: 通常、紫外線(300-380 nm)または405 nmでの局所レーザー光分解を使用して実行されます。
形成される主な生成物
N-メチル-D-アスパラギン酸: 光分解で放出される主な生成物です。
科学研究への応用
MNI-ケージド-N-メチル-D-アスパラギン酸は、科学研究において幅広い用途があります。
神経科学: ニューロンにおけるN-メチル-D-アスパラギン酸受容体の活性化と機能の研究に使用されます。
薬理学: N-メチル-D-アスパラギン酸受容体を含むシグナル伝達経路の薬理学的解剖に役立ちます。
科学的研究の応用
MNI-caged-N-methyl-D-aspartic acid has a wide range of applications in scientific research:
Neuroscience: Used to study the activation and function of N-methyl-D-aspartic acid receptors in neurons.
Pharmacology: Helps in the pharmacological dissection of signaling pathways involving N-methyl-D-aspartic acid receptors.
Cell Biology: Utilized in experiments to isolate post-synaptic receptor activation from presynaptic processes
類似化合物との比較
MNI-ケージド-N-メチル-D-アスパラギン酸は、他のケージド神経伝達物質アナログと比較されます。たとえば、
ケージドグルタミン酸: 機能は似ていますが、N-メチル-D-アスパラギン酸ではなくグルタミン酸を放出します。
ケージドカイネート: 光分解により、別の神経伝達物質であるカイネートを放出します。
ケージドMK-801: N-メチル-D-アスパラギン酸受容体を遮断するケージドアンタゴニスト.
MNI-ケージド-N-メチル-D-アスパラギン酸は、その迅速な脱ケージング速度とN-メチル-D-アスパラギン酸受容体に対する高い特異性のためにユニークであり、シナプス伝達と受容体メカニズムの精密な研究のための貴重なツールです .
特性
IUPAC Name |
(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRWOILMOHLGD-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)




![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)
